5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide is a complex organic compound that integrates various functional groups, making it of interest in scientific research. Its molecular structure suggests potential applications in medicinal chemistry and biochemistry, particularly in the development of new pharmaceuticals.
The compound can be synthesized through specific chemical reactions involving starting materials such as furan derivatives and thiolane compounds. It is not widely available commercially, but related compounds can be found in chemical databases and suppliers like Sigma-Aldrich and PubChem.
This compound belongs to the class of carboxamides, characterized by the presence of a carboxylic acid derivative where the hydroxyl group is replaced by an amine. Additionally, it contains a bromine atom, which may impart unique reactivity and biological activity.
The synthesis of 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide typically involves multi-step organic reactions. The general steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the progress and purity of the reactions.
The molecular formula for 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide is . The structure features:
The compound's SMILES representation is O=C(NC1=NC=C(C)S1)C2=CC=C(Br)O2, indicating its complex connectivity. The InChI key for this compound is PEZPKRCSYQLBMP-UHFFFAOYSA-N, which can be used for database searches.
5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors, which should be considered when designing synthetic routes or predicting reaction outcomes.
While specific mechanisms of action for 5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide are not well-documented, compounds with similar structures often interact with biological targets such as enzymes or receptors.
Potential mechanisms may involve:
Further studies would be required to elucidate its specific biological effects and mechanisms.
The compound is expected to be a solid at room temperature, with properties such as:
Key chemical properties include:
Relevant data can often be found in chemical databases like PubChem or Sigma-Aldrich.
5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide holds potential applications in:
Further research could expand its applications in various fields including pharmacology and biochemistry.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2